Home > Products > Screening Compounds P7166 > Pirogliride tartrate
Pirogliride tartrate - 62625-19-8

Pirogliride tartrate

Catalog Number: EVT-1537099
CAS Number: 62625-19-8
Molecular Formula: C20H28N4O6
Molecular Weight: 420.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pirogliride is synthesized from pirogliride base and combined with tartaric acid to form pirogliride tartrate. This compound falls under the category of antidiabetic agents and is often classified within the broader category of sulfonylureas. Its mechanism of action involves enhancing the release of insulin in response to glucose, thereby lowering blood sugar levels.

Synthesis Analysis

Methods and Technical Details

The synthesis of pirogliride tartrate typically involves the following steps:

  1. Formation of Pirogliride: The base compound, pirogliride, is synthesized through a series of chemical reactions involving specific reagents that facilitate the formation of its sulfonylurea structure.
  2. Salt Formation: Pirogliride is then reacted with tartaric acid to produce pirogliride tartrate. This reaction often requires precise control over temperature and pH to ensure the formation of the desired salt form.
  3. Purification: The resulting pirogliride tartrate is purified using techniques such as recrystallization or chromatography to remove any unreacted materials or by-products.

This synthetic pathway emphasizes the importance of controlling reaction conditions to obtain high yields and purity levels, as variations can lead to different polymorphs or pseudo-polymorphs with distinct physical properties .

Molecular Structure Analysis

Structure and Data

Pirogliride tartrate has a complex molecular structure characterized by its sulfonylurea backbone and the presence of tartaric acid moiety. The chemical formula for pirogliride tartrate can be represented as C12_{12}H16_{16}N2_2O6_6S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

  • Molecular Weight: Approximately 304.33 g/mol.
  • Structural Features: The structure includes:
    • A sulfonamide group.
    • A carboxylic acid derived from tartaric acid.
    • Multiple stereocenters due to the presence of tartaric acid.

The stereochemistry plays a crucial role in determining the pharmacological activity and bioavailability of the compound.

Chemical Reactions Analysis

Reactions and Technical Details

Pirogliride tartrate can undergo various chemical reactions, including:

  1. Hydrolysis: In aqueous environments, pirogliride tartrate may hydrolyze into its constituent parts—piroglyride and tartaric acid—especially under acidic or basic conditions.
  2. Decomposition: At elevated temperatures or in the presence of strong acids/bases, it may decompose, leading to loss of pharmacological activity.
  3. Salt Formation: It can react with other acids or bases to form different salts, which may alter its solubility and bioavailability characteristics.

These reactions are critical when considering formulation stability and drug delivery systems .

Mechanism of Action

Process and Data

The primary mechanism by which pirogliride tartrate exerts its hypoglycemic effect involves:

  1. Insulin Secretion Stimulation: Pirogliride binds to ATP-sensitive potassium channels on pancreatic beta cells, leading to their closure. This depolarization triggers calcium influx through voltage-gated calcium channels.
  2. Increased Insulin Release: The rise in intracellular calcium concentration stimulates insulin granule exocytosis, enhancing insulin secretion in response to glucose levels.
  3. Peripheral Effects: Additionally, it improves insulin sensitivity in peripheral tissues such as muscle and adipose tissue, facilitating better glucose uptake.

Data from clinical studies indicate that patients treated with pirogliride exhibit significant reductions in fasting blood glucose levels compared to those receiving placebo treatments .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pirogliride tartrate exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its ionic nature as a salt.
  • Melting Point: Typically ranges between 150°C to 160°C.
  • Stability: Stable under normal storage conditions but sensitive to moisture and light.

These properties influence its formulation into various pharmaceutical preparations, ensuring effective delivery in clinical settings .

Applications

Scientific Uses

Pirogliride tartrate is primarily used in:

  • Diabetes Management: As an oral hypoglycemic agent for type 2 diabetes mellitus.
  • Research Studies: Investigating insulin signaling pathways and metabolic regulation.
  • Pharmaceutical Development: In formulations aimed at improving drug delivery systems for diabetic patients.

The ongoing research into pirogliride tartrate's efficacy continues to reveal potential new applications in treating metabolic disorders beyond diabetes .

Introduction to Pirogliride Tartrate

Chemical and Structural Profile of Pirogliride Tartrate

Pirogliride Tartrate (CAS #62625-19-8) has the systematic name (2R,3R)-2,3-Dihydroxybutanedioic acid; N-(1-methylpyrrolidin-2-ylidene)-N'-phenylpyrrolidine-1-carboximidamide [4] [9]. Its molecular formula is C₂₀H₂₈N₄O₆, with an average molecular mass of 420.466 g/mol and a monoisotopic mass of 420.200885 Da [3] [4]. The compound features two defined stereocenters and E/Z isomerism at the imidamide moiety, contributing to its chiral properties [3]. The tartrate component (C₄H₆O₆) provides two carboxylic acid groups, enabling salt formation with the cationic pirogliride base [6].

Table 1: Structural Identifiers of Pirogliride Tartrate

PropertyValue
SMILES NotationOC@HC(=O)O.CN1CCCC1=NC(=NC2=CC=CC=C2)N3CCCC3
InChIKeyPOCOFJTXQYWTDN-LREBCSMRSA-N
StereochemistryAbsolute (2R,3R-configuration in tartrate moiety)
E/Z Centers2
Defined Stereocenters2 of 2

The crystalline solid exhibits white powder characteristics and is sparingly soluble in aqueous environments [9]. X-ray crystallography would confirm the spatial orientation of the tartrate anion, which influences hydrogen bonding and crystal packing. The presence of multiple nitrogen atoms in the pyrrolidine rings facilitates receptor binding at pancreatic β-cell targets [1].

Historical Development and Classification as a Non-Sulfonylurea Hypoglycemic Agent

Pirogliride was developed during the 1970s–1980s as part of a new generation of insulin secretagogues addressing limitations of sulfonylureas. Unlike first-generation sulfonylureas (e.g., tolbutamide, chlorpropamide), which carried cardiovascular safety concerns, pirogliride was engineered to interact selectively with pancreatic ATP-sensitive potassium (K_ATP) channels without binding to cardiovascular SUR2A subunits [1] [5]. Early animal studies demonstrated its hypoglycemic efficacy in non-diabetic rats, dogs, mice, and monkeys, where it exhibited 3–4 times greater potency than tolbutamide [3].

A key milestone was its classification as a non-sulfonylurea hypoglycemic agent due to its unique imidamide backbone, distinguishing it structurally from sulfonylureas’ benzene-sulfonylurea core [1] [7]. Unlike sulfonylureas, pirogliride demonstrated glucose-dependent insulin secretion: In fasted dogs, it lowered blood glucose without the characteristic insulin spike induced by tolbutamide [3]. This pharmacodynamic profile positioned it within the emerging class of "glinide-like" agents, alongside repaglinide, though it preceded the latter clinically.

Pirogliride’s development pathway reflected evolving insights into tissue-specific K_ATP channels. Research showed its binding affinity favored pancreatic SUR1/Kir6.2 complexes over cardiac SUR2A/Kir6.2 channels, theoretically reducing arrhythmia risks during ischemia [1]. Despite promising preclinical data, pirogliride did not achieve widespread clinical adoption, likely due to the concurrent emergence of metformin and thiazolidinediones.

Comparative Overview of Mechanistic Differentiation from Biguanides and Sulfonylureas

Insulin Secretion Mechanisms

Pirogliride stimulates insulin secretion through pancreatic β-cell K_ATP channel inhibition—a mechanism shared with sulfonylureas but differentiated by tissue selectivity. Both drug classes bind sulfonylurea receptor 1 (SUR1), yet pirogliride’s imidamide structure engages distinct binding sites, altering channel gating kinetics [1]. Crucially, chronic exposure studies reveal pirogliride induces less receptor desensitization than glibenclamide, preserving long-term efficacy [1]. Unlike sulfonylureas, pirogliride potentiates glucose-induced insulin secretion only in the presence of hyperglycemia, minimizing hypoglycemia risk [3]. This is achieved by enhancing glucose metabolism in islets and counteracting inhibitors like mannoheptulose [3].

Table 2: Mechanism Comparison with Major Antidiabetic Classes

PropertyPirogliride TartrateSulfonylureasBiguanides (e.g., Metformin)
Primary TargetPancreatic SUR1/K_ATPPancreatic SUR1/K_ATPHepatic AMPK/mitochondria
Insulin SecretionGlucose-dependentGlucose-independentNone
Peripheral ActionNot significantMild insulin sensitization++ Insulin sensitization
Hepatic GluconeogenesisIndirect inhibitionNo effectDirect suppression
Tissue SelectivityHigh for pancreatic vs. heartLow (binds cardiac SUR2A)N/A

Metabolic Effects Beyond Insulin Secretion

Pirogliride exhibits extrapancreatic actions absent in sulfonylureas. In rat kidney cortex slices, hepatocytes, and perfused liver models, it concentration-dependently inhibited gluconeogenesis—an effect paralleling biguanides’ suppression of hepatic glucose output [3] [8]. However, unlike metformin (which activates AMPK), pirogliride’s antigluconeogenic activity likely stems from mitochondrial interactions. It does not reduce free fatty acid concentrations or exhibit biguanides’ antilipolytic effects [5] [8].

Properties

CAS Number

62625-19-8

Product Name

Pirogliride tartrate

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;N-(1-methylpyrrolidin-2-ylidene)-N'-phenylpyrrolidine-1-carboximidamide

Molecular Formula

C20H28N4O6

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C16H22N4.C4H6O6/c1-19-11-7-10-15(19)18-16(20-12-5-6-13-20)17-14-8-3-2-4-9-14;5-1(3(7)8)2(6)4(9)10/h2-4,8-9H,5-7,10-13H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

POCOFJTXQYWTDN-LREBCSMRSA-N

SMILES

CN1CCCC1=NC(=NC2=CC=CC=C2)N3CCCC3.C(C(C(=O)O)O)(C(=O)O)O

Synonyms

McN 3495
pirogliride
pirogliride tartrate

Canonical SMILES

CN1CCCC1=NC(=NC2=CC=CC=C2)N3CCCC3.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CN1CCCC1=NC(=NC2=CC=CC=C2)N3CCCC3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.